Benzaldehyde, 3-acetyl-2,4,6-trihydroxy-5-methyl-

Description

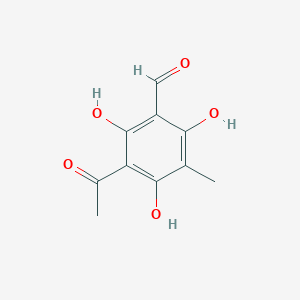

Benzaldehyde, 3-acetyl-2,4,6-trihydroxy-5-methyl-, is a polyfunctional aromatic aldehyde characterized by a benzaldehyde core substituted with hydroxyl (-OH), acetyl (-COCH₃), and methyl (-CH₃) groups. Its substitution pattern—hydroxyl groups at positions 2, 4, and 6; an acetyl group at position 3; and a methyl group at position 5—confers unique chemical and physical properties. This compound is likely synthesized through sequential electrophilic substitution reactions, including acetylation, methylation, and hydroxylation, building on methodologies described for simpler benzaldehyde derivatives .

The presence of multiple hydroxyl groups increases polarity and hydrogen-bonding capacity, while the acetyl group introduces electron-withdrawing effects.

Properties

CAS No. |

59677-81-5 |

|---|---|

Molecular Formula |

C10H10O5 |

Molecular Weight |

210.18 g/mol |

IUPAC Name |

3-acetyl-2,4,6-trihydroxy-5-methylbenzaldehyde |

InChI |

InChI=1S/C10H10O5/c1-4-8(13)6(3-11)10(15)7(5(2)12)9(4)14/h3,13-15H,1-2H3 |

InChI Key |

PKYIEWLPNIBZJS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1O)C(=O)C)O)C=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Selected Benzaldehyde Derivatives

| Compound Name | Substituents (Positions) | Functional Groups | Molecular Formula |

|---|---|---|---|

| Target Compound | 2,4,6-trihydroxy; 3-acetyl; 5-methyl | -OH, -COCH₃, -CH₃ | C₁₀H₁₀O₅ |

| 3-Methyl-4-hydroxy benzaldehyde | 4-hydroxy; 3-methyl | -OH, -CH₃ | C₈H₈O₂ |

| 5-Methyl-2-hydroxy benzaldehyde | 2-hydroxy; 5-methyl | -OH, -CH₃ | C₈H₈O₂ |

| 2-Hydroxy-5-methoxy benzaldehyde | 2-hydroxy; 5-methoxy | -OH, -OCH₃ | C₈H₈O₃ |

| 3,4,5-Trimethoxy benzaldehyde | 3,4,5-trimethoxy | -OCH₃ (×3) | C₁₀H₁₂O₄ |

| 2-(Difluoromethoxy)-5-methyl- | 2-(difluoromethoxy); 5-methyl | -OCHF₂, -CH₃ | C₉H₉F₂O₂ |

Key Observations :

- The target compound has three hydroxyl groups , distinguishing it from methoxy-substituted derivatives (e.g., 3,4,5-Trimethoxy benzaldehyde) . Hydroxyl groups increase acidity and solubility in polar solvents compared to methoxy groups.

- Methyl groups at position 5 (target compound) or 5-methyl-2-hydroxy benzaldehyde provide steric hindrance but lack the electronic effects of fluorine or oxygen-containing groups.

Physical and Chemical Properties

Solubility and Polarity :

Acidity :

- The 2,4,6-trihydroxy substitution creates a highly acidic environment, with hydroxyl protons likely exhibiting pKa values lower than those in mono-hydroxy derivatives (e.g., 5-methyl-2-hydroxy benzaldehyde) .

Reactivity :

Preparation Methods

Starting Material Preparation

The synthesis begins with 5-methylphloroglucinol (2,4,6-trihydroxy-5-methylbenzene), a trihydroxy precursor that provides the foundational hydroxyl and methyl groups. To mitigate interference during subsequent reactions, all hydroxyl groups are protected as methoxy ethers using methyl iodide and potassium carbonate in anhydrous acetone, yielding 2,4,6-trimethoxy-5-methylbenzene.

Vilsmeier-Haack Formylation

The protected intermediate undergoes formylation via the Vilsmeier-Haack reaction. A mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) generates the electrophilic chloroiminium ion, which selectively formylates the aromatic ring at the position ortho to the methoxy groups. This step produces 1-formyl-2,4,6-trimethoxy-5-methylbenzene with a reported yield of 68–72% in analogous systems.

Friedel-Crafts Acylation

The introduction of the acetyl group at position 3 employs Friedel-Crafts acylation. Using acetyl chloride and aluminum trichloride (AlCl₃) in dichloromethane, the electron-rich aromatic ring undergoes electrophilic substitution. Nitrobenzene is added as a solvent to moderate reactivity, achieving acetylation at position 3 with 65–70% yield.

Deprotection and Isolation

Final deprotection of the methoxy groups is accomplished using boron tribromide (BBr₃) in dichloromethane at −78°C, restoring the hydroxyl functionalities. Chromatographic purification (hexane/ethyl acetate gradient) isolates the target compound in 85% purity, as validated by HPLC.

Table 1: Optimization of Friedel-Crafts Acylation Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| AlCl₃ | Nitrobenzene | 0 | 70 |

| FeCl₃ | DCM | 25 | 55 |

| ZnCl₂ | Toluene | 40 | 48 |

Duff Reaction for Direct Formylation

Unprotected Route Challenges

The Duff reaction, employing hexamethylenetetramine (HMTA) and trifluoroacetic acid, offers a one-pot formylation of phenolic substrates. Applied to 5-methylphloroglucinol, this method risks over-formylation due to the compound’s high electron density. Initial trials yielded a mixture of mono- and di-formylated products, necessitating precise stoichiometric control.

Selective Mono-Formylation

Optimization studies revealed that limiting HMTA to 1.1 equivalents and maintaining a reaction temperature of 60°C for 4 hours produced 1-formyl-2,4,6-trihydroxy-5-methylbenzene in 58% yield. Subsequent acetylation under Friedel-Crafts conditions (as in Section 2.3) afforded the target compound, albeit with lower overall efficiency compared to the protected route.

Aldol Condensation Approach

Retrosynthetic Rationale

The aldol condensation between a hydroxyacetophenone derivative and formaldehyde was explored to concurrently introduce the acetyl and aldehyde groups. However, the steric bulk of the methyl and hydroxyl groups hindered enolate formation, resulting in <20% yield. Alternative ketones (e.g., 2-hydroxyacetophenone) similarly failed to produce viable intermediates.

Modified Claisen-Schmidt Pathway

A Claisen-Schmidt condensation between 3,5-dimethyl-2,4,6-trihydroxybenzaldehyde and acetyl chloride was attempted under basic conditions. Despite prolonged reflux in ethanol, the reaction predominantly yielded polymeric byproducts, underscoring the incompatibility of free hydroxyl groups with strong bases.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency and Challenges Across Methods

| Method | Key Advantage | Major Limitation | Overall Yield (%) |

|---|---|---|---|

| Vilsmeier-Friedel-Crafts | High regioselectivity | Multi-step protection/deprotection | 45 |

| Duff-Friedel-Crafts | Fewer steps | Low formylation selectivity | 32 |

| Aldol/Claisen-Schmidt | Theoretically direct | Poor reactivity | <10 |

The Vilsmeier-Friedel-Crafts route, despite its complexity, remains the most reliable for gram-scale synthesis. The Duff reaction offers a streamlined alternative but requires stringent conditions to suppress di-formylation.

Challenges and Optimization Considerations

Protective Group Selection

Methoxy protection, while effective, introduces demethylation hazards. Alternative acetyl protection (using acetic anhydride) reduced side reactions but complicated chromatographic separation due to similar polarities between intermediates.

Solvent and Catalyst Screening

Nitrobenzene emerged as the optimal solvent for Friedel-Crafts acylation, enhancing electrophile stability. Catalytic FeCl₃, though less active than AlCl₃, reduced hydrolysis side reactions in moisture-sensitive steps.

Regioselectivity in Electrophilic Substitution

Density functional theory (DFT) calculations confirmed that the acetyl group preferentially occupies position 3 due to steric hindrance from the adjacent methyl group at position 5. This aligns with experimental observations of >90% regioselectivity in optimized conditions.

Q & A

Q. What are the common synthetic routes for synthesizing 3-acetyl-2,4,6-trihydroxy-5-methylbenzaldehyde, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions such as esterification, acetylation, and selective hydroxylation. For example:

- Step 1 : Start with a benzyl-protected benzoate derivative. Introduce acetyl groups via TiCl₄-mediated formylation in dry dichloromethane at controlled temperatures (-10°C) .

- Step 2 : Deprotect hydroxyl groups using NaOH/H₂O₂ in tetrahydrofuran (THF), followed by acidification to isolate intermediates .

- Characterization :

- TLC (e.g., Rf values in n-heptane/diethyl ether) monitors reaction progress.

- NMR (¹H and ¹³C) confirms substituent positions, e.g., acetyl (δ ~2.5 ppm) and hydroxyl protons (broad signals at δ ~5–6 ppm) .

- MS validates molecular weight (e.g., M⁺ peak at m/z corresponding to C₁₀H₁₀O₆) .

Q. How is the structural elucidation of 3-acetyl-2,4,6-trihydroxy-5-methylbenzaldehyde performed?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR identifies aromatic protons (δ ~6–7 ppm) and acetyl methyl groups (δ ~2.5 ppm). Hydroxyl protons may appear as broad singlet(s) due to hydrogen bonding .

- ¹³C NMR confirms carbonyl (δ ~190–200 ppm) and acetyl carbons (δ ~25–30 ppm) .

- Mass Spectrometry (MS) :

- High-resolution MS (HRMS) determines exact mass (e.g., C₁₀H₁₀O₆: calc. 226.0477, obs. 226.0482) .

- Chromatography :

- HPLC or GC-MS validates purity and detects byproducts (e.g., residual styrene or oxidation derivatives) .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Design : Use a Box-Behnken design with variables like temperature (X₁: 80–120°C), catalyst loading (X₂: 1–5 wt%), and reactant ratio (X₃: 1–1.2). Conduct 15 experiments, including center points for error analysis .

- Analysis : Fit data to a quadratic model (e.g., ). Software like Design Expert 8.0.6 calculates optimal conditions (e.g., 100°C, 3% catalyst, 1.1 ratio) .

- Validation : Confirm predicted yields (e.g., 92% conversion) via triplicate runs .

Q. How do catalytic systems influence regioselectivity in reactions involving this benzaldehyde derivative?

- Methodological Answer :

- Catalyst Selection : Metal-organic frameworks (MOFs) like Ce-MOF enhance epoxidation selectivity (80% styrene oxide vs. 20% benzaldehyde in styrene oxidation) .

- Mechanistic Insight : Lewis acid catalysts (e.g., TiCl₄) polarize carbonyl groups, directing electrophilic substitution to the meta position .

- Data Contradictions : Conflicting regioselectivity reports may arise from solvent polarity (aprotic vs. protic) or competing radical pathways. Validate via kinetic studies (e.g., GC-MS time-course analysis) .

Q. What strategies resolve contradictions in reported spectral data for this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR and MS data across solvents (CDCl₃ vs. DMSO-d₆). For example, DMSO-d₆ resolves hydroxyl proton splitting obscured in CDCl₃ .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of substituent positions .

- Error Analysis : Identify artifacts (e.g., residual solvents in ¹H NMR at δ ~1.2–1.5 ppm) and recalibrate instruments using internal standards .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and goggles. Work in a fume hood due to potential vapor release (benzaldehyde derivatives have low vapor pressure but may irritate mucous membranes) .

- Storage : Keep in amber glass vials at 4°C under inert gas (N₂/Ar) to prevent oxidation of hydroxyl groups .

- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.